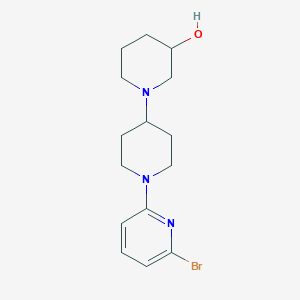
1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H13BrN2O It is characterized by the presence of a bromopyridine moiety attached to a piperidine ring, which is further connected to another piperidine ring bearing a hydroxyl group
Preparation Methods
The synthesis of 1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyridine followed by the formation of the piperidine ring through cyclization reactions. The hydroxyl group is introduced via nucleophilic substitution or reduction reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets. The bromopyridine moiety may bind to enzymes or receptors, modulating their activity. The piperidine rings provide structural stability and enhance the compound’s ability to penetrate biological membranes. The hydroxyl group can form hydrogen bonds with target molecules, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-3-ol include:
1-(6-Bromopyridin-2-yl)piperidin-4-ol: Lacks the additional piperidine ring and hydroxyl group.
1-(6-Bromopyridin-2-yl)piperidin-3-ol: Differs in the position of the hydroxyl group.
1-(6-Chloropyridin-2-yl)piperidin-4-yl)piperidin-3-ol: Contains a chlorine atom instead of a bromine atom. The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H22BrN3O |
|---|---|
Molecular Weight |
340.26 g/mol |
IUPAC Name |
1-[1-(6-bromopyridin-2-yl)piperidin-4-yl]piperidin-3-ol |
InChI |
InChI=1S/C15H22BrN3O/c16-14-4-1-5-15(17-14)18-9-6-12(7-10-18)19-8-2-3-13(20)11-19/h1,4-5,12-13,20H,2-3,6-11H2 |
InChI Key |
MKRAOFYBVDNNSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=NC(=CC=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















